molecular formula C14H21N3O3 B14877550 Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate

Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate

Cat. No.: B14877550
M. Wt: 279.33 g/mol
InChI Key: BFUFHXLLWOBVGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an azetidine ring, and a pyridine moiety with an aminomethyl substituent. Its molecular formula is C15H23N3O3, and it has a molecular weight of approximately 293.37 g/mol .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-[4-(aminomethyl)pyridin-3-yl]oxyazetidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-11(9-17)19-12-7-16-5-4-10(12)6-15/h4-5,7,11H,6,8-9,15H2,1-3H3

InChI Key

BFUFHXLLWOBVGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CN=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-(aminomethyl)pyridin-3-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of structural features, including the azetidine ring and the aminomethyl-pyridine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

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